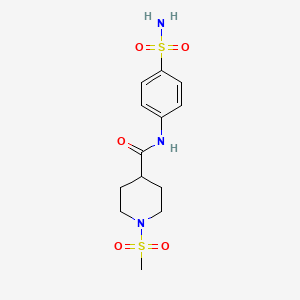
1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide, more commonly known as MS-PPAC, is a novel small molecule that has been studied for its potential applications in scientific research. MS-PPAC is a derivative of the piperidine ring, which is a six-membered heterocyclic organic compound. It is composed of four carbon atoms, one nitrogen atom, and one sulfur atom. MS-PPAC is a highly water-soluble compound and is synthesized through a simple and cost-effective method.
作用機序
The exact mechanism of action of MS-PPAC is not yet fully understood. However, it is believed that MS-PPAC inhibits the activity of COX-2 by binding to its active site and preventing the enzyme from catalyzing the synthesis of prostaglandins. Additionally, MS-PPAC has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
MS-PPAC has been shown to have anti-inflammatory and anti-cancer activities. In animal models, MS-PPAC has been shown to reduce inflammation and inhibit the growth of tumor cells. Additionally, MS-PPAC has been shown to reduce the levels of cholesterol and triglycerides in the blood. It has also been shown to reduce the risk of cardiovascular disease and improve insulin sensitivity.
実験室実験の利点と制限
MS-PPAC has several advantages for use in lab experiments. It is a highly water-soluble compound, which makes it easy to work with in a laboratory setting. Additionally, it is a relatively inexpensive compound and is easily synthesized through a simple two-step process. However, MS-PPAC has some limitations for use in lab experiments. For example, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, MS-PPAC is not approved for use in humans, so it cannot be used in clinical trials.
将来の方向性
There are several potential future directions for the study of MS-PPAC. One potential direction is to further investigate the exact mechanism of action of MS-PPAC. Additionally, further research could be conducted to investigate the potential therapeutic applications of MS-PPAC, such as its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate the potential side effects of MS-PPAC and to determine the optimal dosage for use in humans. Finally, further research could be conducted to investigate the potential synergistic effects of MS-PPAC when used in combination with other drugs.
合成法
MS-PPAC is synthesized through a two-step process. In the first step, the starting material is reacted with 4-methanesulfonylphenylacetic acid in a reaction that is catalyzed by pyridine. This reaction produces a piperidine derivative, which is then reacted with methanesulfonyl chloride in the second step. This reaction produces the desired product, MS-PPAC.
科学的研究の応用
MS-PPAC has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. MS-PPAC has also been studied for its anti-inflammatory and anti-cancer activities. Additionally, MS-PPAC has been used in studies of cardiovascular disease, diabetes, and obesity.
特性
IUPAC Name |
1-methylsulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-22(18,19)13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)23(2,20)21/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDLODJDAVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6540100.png)
![1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540104.png)
![2,5-difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540107.png)
![2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540110.png)
![N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6540117.png)
![3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540129.png)



![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)
![3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6540181.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6540196.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6540204.png)
![3,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6540206.png)